molecular formula C13H13N3O4S B1531411 Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide CAS No. 1341037-76-0

Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide

Cat. No.: B1531411
CAS No.: 1341037-76-0
M. Wt: 307.33 g/mol
InChI Key: NYSDZRLNXBAWOM-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydrobenzo[f]imidazo[5,1-d][1,2,5]thiadiazepine-3-carboxylate 6,6-dioxide (CAS: 1341037-76-0) is a heterocyclic compound featuring a fused benzo-imidazo-thiadiazepine core with a sulfone (6,6-dioxide) modification and an ethyl carboxylate ester substituent. This structure combines a seven-membered thiadiazepine ring annulated with imidazole and benzene moieties, conferring unique electronic and steric properties.

Properties

IUPAC Name

ethyl 6,6-dioxo-4,5-dihydroimidazo[5,1-d][1,2,5]benzothiadiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-2-20-13(17)12-10-7-15-21(18,19)11-6-4-3-5-9(11)16(10)8-14-12/h3-6,8,15H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSDZRLNXBAWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNS(=O)(=O)C3=CC=CC=C3N2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116096
Record name Imidazo[5,1-d][1,2,5]benzothiadiazepine-3-carboxylic acid, 4,5-dihydro-, ethyl ester, 6,6-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341037-76-0
Record name Imidazo[5,1-d][1,2,5]benzothiadiazepine-3-carboxylic acid, 4,5-dihydro-, ethyl ester, 6,6-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341037-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[5,1-d][1,2,5]benzothiadiazepine-3-carboxylic acid, 4,5-dihydro-, ethyl ester, 6,6-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide (CAS No. 1341037-76-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes fused imidazole and thiadiazepine rings, which are known for their diverse pharmacological properties.

  • Molecular Formula : C13H13N3O4S
  • Molecular Weight : 307.33 g/mol
  • Structural Characteristics : The compound exhibits a unique combination of nitrogen and sulfur heteroatoms within its ring system, contributing to its biological activity.

Biological Activities

Preliminary studies indicate that this compound may possess various biological activities including:

  • Antiproliferative Activity : Some derivatives of imidazo-thiadiazole compounds have demonstrated significant antiproliferative effects against cancer cell lines. For instance, related compounds have shown cytotoxicity with half-maximal inhibitory concentration (IC50) values indicating potential use in cancer therapy .
  • Mechanism of Action : The antiproliferative effects may be mediated through the modulation of epithelial-mesenchymal transition (EMT) and inhibition of protein tyrosine kinase (PTK2/FAK) pathways. These mechanisms are crucial in cancer progression and metastasis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Properties : A study on imidazo[2,1-b][1,3,4]thiadiazole derivatives found that certain compounds exhibited potent antiproliferative activity against various cancer cell lines. The mechanism involved the inhibition of cell migration and induction of apoptosis through the activation of caspase pathways .
  • Apoptosis Induction : Research on similar imidazole derivatives indicated that these compounds could induce apoptosis in tumor cells by altering the expression levels of apoptotic proteins such as Bax and Bcl-2. This suggests that this compound may also engage similar pathways .
  • Antimicrobial Activity : Some studies have reported antimicrobial properties for compounds with similar structures. The presence of the thiadiazepine moiety may enhance their effectiveness against bacterial and fungal strains .

Data Table of Biological Activities

Activity TypeFindingsReference
AntiproliferativeSignificant cytotoxicity in cancer cell lines ,
MechanismInhibition of PTK2/FAK and EMT modulation
Apoptosis InductionIncreased Bax and decreased Bcl-2 expression
AntimicrobialEffective against various bacterial strains

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazepines exhibit significant antimicrobial properties. Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Research has also shown that this compound may possess anticancer activities. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating specific pathways related to cell death. The compound's ability to inhibit tumor growth in animal models has led to further investigations into its potential as a chemotherapeutic agent.

Neuropharmacological Effects

The compound has been explored for its neuroprotective effects. It has shown potential in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may enhance cognitive functions and provide protective effects against neurotoxicity.

Polymer Chemistry

This compound is being investigated for its role as a monomer in the synthesis of novel polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties. These materials could be applicable in various industrial sectors including electronics and aerospace.

Nanotechnology

In the field of nanotechnology, this compound is being evaluated for its potential use in drug delivery systems. Its ability to form nanoparticles can facilitate targeted drug delivery, improving the bioavailability of therapeutic agents while minimizing side effects.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential .

Anticancer Research

In a preclinical trial reported in Cancer Research, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Further analysis revealed that it induced apoptosis through the activation of caspase pathways .

Neuroprotective Effects

A study published in Neuropharmacology investigated the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The compound significantly reduced cell death and oxidative stress markers .

Comparison with Similar Compounds

Key Differences :

  • Ring Systems: QN-6797 contains a thiadiazepine sulfone, while QN-4190 and QN-3211 feature quinoxaline and spirocyclic frameworks, respectively.
  • Bioactivity Potential: Thiadiazepines are less explored than quinoxalines, which are known for kinase inhibition and antimicrobial activity .

Imidazo-Isoquinoline Derivatives from Recent Syntheses

Compounds like 5-Methyl-6-oxo-5-((phenylsulfonyl)methyl)-5,6-dihydrobenzo[4,5]imidazo[2,1-a]isoquinoline-3-carbonitrile (3n, CAS: -) and its analogs (e.g., 3l) share fused imidazo-isoquinoline systems but differ in substituents and sulfonyl groups.

Compound Melting Point (°C) Rf Value (TLC) Key Substituents
3n 263–265 0.40 (50% EA) Phenylsulfonylmethyl, nitrile
3l 176–177 0.40 (30% EA) Methyl, nitrile

Comparison with QN-6797 :

  • Synthetic Routes : 3n and 3l are synthesized via visible-light-mediated sulfonylative annulation, whereas QN-6797’s synthesis is unreported but likely involves cyclization of hydrazide intermediates .
  • Functional Groups : QN-6797 lacks the sulfonylmethyl and nitrile groups seen in 3n/3l but includes a carboxylate ester, enhancing solubility.

Imidazo-Triazine/Tetrazine Derivatives

Temozolomide-related compounds, such as 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid (), share imidazole annulation but incorporate tetrazine rings instead of thiadiazepines.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the fused heterocyclic core by cyclocondensation reactions starting from suitable diamine precursors and functionalized intermediates such as amidinium salts, isothiocyanates, or active methylene compounds. The key steps include:

  • Formation of benzimidazole or related intermediates from o-phenylenediamine derivatives.
  • Cyclization to form the imidazo and thiadiazepine rings.
  • Introduction of the carboxylate ester functionality.
  • Oxidation to the dioxide form at the thiadiazepine sulfur atoms.

Preparation from o-Phenylenediamine Derivatives

A common approach starts with o-phenylenediamine reacting with amidinium salts or related electrophiles to yield benzimidazole intermediates, which are then further cyclized to form the fused thiadiazepine ring system.

  • Step 1: Condensation of o-phenylenediamine with amidinium salts in ethanol or dichloromethane at low temperatures (0 °C to 5 °C) yields 2-phenyl-1H-benzo[d]imidazole derivatives.
  • Step 2: Cyclization under acidic or basic conditions leads to the formation of benzo[f]triazepine or related heterocycles.
  • Step 3: Further functionalization, such as reaction with methyl isothiocyanate, introduces thiourea groups that facilitate ring closure to thiadiazepine derivatives.
  • Step 4: Oxidation of the sulfur atoms to the dioxide form is achieved using suitable oxidizing agents (e.g., hydrogen peroxide or peracids).

This route is supported by multiple schemes illustrating the formation of benzimidazole and benzotriazepine derivatives from o-phenylenediamine and amidinium salts, followed by cyclization and oxidation steps to yield the target thiadiazepine dioxide compound.

Preparation via 2-(Imidazolidin-2-ylideneamino) Aniline Derivatives

Another synthetic route involves the use of 2-(imidazolidin-2-ylideneamino) aniline derivatives:

  • These intermediates react with carbonyldiimidazole or aryl aldehydes to form tetrahydroimidazo-benzotriazepine derivatives.
  • Heating in methanol induces rearrangements and ring contractions, yielding imidazo-benzimidazole or imidazo-thiadiazepine frameworks.
  • Oxidation steps convert the thiadiazepine sulfur atoms to the dioxide form.

This method allows for structural variation by changing the aryl substituents and provides access to the fused heterocyclic core with high regioselectivity.

Preparation from Active Methylene Compounds and Isothiocyanates

Active methylene compounds such as malononitrile derivatives can be reacted with ethane-1,2-diamine to form imidazo and triazepine derivatives, which serve as precursors to the target compound:

  • Condensation of malononitrile derivatives with diamines in solvents like DMF or acetonitrile forms heterocyclic intermediates.
  • Subsequent cyclization and functional group transformations yield the fused thiadiazepine system.
  • Isothiocyanate derivatives react with diamines or amidines to form thiourea intermediates that cyclize to thiadiazepine rings.
  • Selective oxidation of sulfur atoms to dioxide is performed as a final step.

These methods provide versatility in introducing various substituents and tailoring the compound's properties.

Oxidation to the Dioxide Form

The oxidation of the sulfur atoms in the thiadiazepine ring to the dioxide form is a critical step that imparts unique chemical and biological properties:

  • Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or peracetic acid.
  • Reaction conditions are controlled to avoid overoxidation or ring cleavage.
  • The oxidation typically occurs after the ring system is fully constructed to preserve structural integrity.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reactions Conditions Yield/Remarks
From o-Phenylenediamine o-Phenylenediamine, amidinium salts Condensation, cyclization, oxidation 0–5 °C, EtOH or DCM, acidic/basic Moderate yields (~60%), regioselective
From 2-(Imidazolidin-2-ylideneamino) aniline 2-(Imidazolidin-2-ylideneamino) aniline, CDI, aryl aldehydes Ureation, cyclization, oxidation Reflux in methanol, acidic catalysis Good yields, allows structural variation
From Active Methylene Compounds Malononitrile derivatives, ethane-1,2-diamine Condensation, cyclization DMF or acetonitrile, reflux Versatile, moderate to good yields
From Isothiocyanates Isothiocyanates, diamines Thiourea formation, cyclization, oxidation Heating in DMF or EtOH Provides diverse thiadiazepine analogs

Detailed Research Findings

  • The condensation of o-phenylenediamine with amidinium salts preferentially yields benzimidazole derivatives at low temperatures, which are key intermediates for further cyclization to the fused thiadiazepine system.
  • Cyclocondensation with methyl isothiocyanate followed by reaction with aromatic aldehydes yields substituted benzo[f]triazepine-2-thiol derivatives, which upon oxidation form the dioxide species.
  • The use of carbonyldiimidazole enables efficient formation of imidazo[5,1-d]thiadiazepine rings, and subsequent oxidation provides the dioxide with improved biological activity profiles.
  • Oxidation conditions require careful control to avoid degradation; mild oxidants under controlled temperatures are preferred to obtain high purity dioxide derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide?

  • Answer: The synthesis typically involves cyclization reactions of precursor heterocycles. For example, analogous imidazo-fused systems (e.g., imidazo[4,5-b]phenazines) are synthesized via condensation of aldehydes with aminobenzimidazoles under solvent-free or catalytic conditions. Key steps include:

  • Cyclization: Use of polyphosphoric acid (PPA) or ionic liquids (e.g., di-n-butyl ammonium chlorosulfonate) to drive ring closure .
  • Esterification: Ethyl chloroacetate or similar reagents introduce the carboxylate ester moiety .
  • Oxidation: Sulfur dioxide or peroxide agents achieve the 6,6-dioxide functionality .
    • Validation: Monitor reaction progress via TLC and characterize intermediates using 1^1H/13^13C NMR and elemental analysis .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Answer: Multi-modal characterization is critical:

  • Spectroscopy: 1^1H NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and IR (e.g., C=O stretch at ~1700 cm1^{-1}) confirm functional groups .
  • X-ray crystallography: Resolve crystal packing (e.g., monoclinic P21/nP2_1/n space group) and hydrogen-bonding networks (e.g., intermolecular bonds at ~2.8 Å) to validate geometry .
  • Elemental analysis: Match calculated vs. observed C/H/N/S ratios (±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?

  • Answer: Key parameters include:

  • Catalyst selection: Ionic liquids (e.g., di-n-butyl ammonium chlorosulfonate) improve reaction efficiency under ultrasound irradiation, reducing time and energy .
  • Solvent systems: Solvent-free conditions or PEG-H2_2O mixtures minimize side reactions .
  • Temperature control: Maintain 80–100°C to balance kinetics and decomposition risks .
    • Data-driven optimization: Use design-of-experiment (DoE) models to identify optimal molar ratios (e.g., aldehyde:amine:cyanide = 1:1:1.2) .

Q. What strategies address discrepancies in biological activity data across cell lines?

  • Answer: Discrepancies (e.g., variable IC50_{50} values in NCI-60 assays) require:

  • Assay standardization: Use SRB (sulforhodamine B) assays with fixed incubation times (e.g., 48–72 hours) to normalize proliferation metrics .
  • Mechanistic profiling: Compare topoisomerase I/IIα inhibition (via DNA relaxation assays) and apoptosis markers (e.g., caspase-3 activation) to isolate target-specific effects .
  • Statistical analysis: Apply ANOVA to differentiate activity trends (e.g., p < 0.05 for MCF-7 vs. HeLa cells) .

Q. How do molecular docking simulations elucidate the compound’s mechanism of action?

  • Answer: Docking into target proteins (e.g., human topoisomerase I/IIα) involves:

  • Protein preparation: Retrieve PDB structures (e.g., 1SC7 for Topo I) and optimize protonation states using tools like AutoDockTools .
  • Ligand parameterization: Assign partial charges and torsional degrees of freedom to the compound using Gaussian09 .
  • Binding affinity analysis: Calculate ΔG values (e.g., −8.5 kcal/mol) and hydrogen-bond interactions (e.g., with Asp533 or Lys425 residues) to prioritize targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide
Reactant of Route 2
Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide

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